molecular formula C22H21IN2O3S B122839 N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide CAS No. 439141-72-7

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide

Cat. No. B122839
M. Wt: 520.4 g/mol
InChI Key: VPVGQNXKUVATFH-UHFFFAOYSA-N
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Description

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide, also known as CIQ, is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In

Mechanism Of Action

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide binds to the ATP-binding site of CK1δ and inhibits its activity. This leads to the dysregulation of various cellular processes that are regulated by CK1δ, including the circadian clock and cell division. The exact mechanism by which N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide inhibits CK1δ is still under investigation.

Biochemical And Physiological Effects

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. Inhibition of CK1δ by N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide leads to the dysregulation of the circadian clock, resulting in altered sleep-wake cycles and other circadian rhythm-related effects. N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide in lab experiments is its selectivity for CK1δ. This allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide. One area of interest is the study of its potential use in cancer therapy. Further investigation is needed to determine the exact mechanism by which N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide inhibits cancer cell growth and to optimize its use in cancer treatment. Additionally, the study of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide's effects on the circadian clock and other cellular processes regulated by CK1δ is an area of ongoing research. Finally, the development of more selective and less toxic inhibitors of CK1δ is an important goal for future research.

Synthesis Methods

The synthesis of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide involves the reaction of 3-carbazol-9-yl-2-hydroxypropylamine with 2-iodobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide in high yield and purity.

Scientific Research Applications

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide has been found to be a potent and selective inhibitor of the protein kinase CK1δ. This enzyme plays a crucial role in regulating various cellular processes, including circadian rhythm, cell division, and DNA damage response. Inhibition of CK1δ by N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide has been shown to have several potential applications in scientific research, including the study of circadian rhythm and cancer.

properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21IN2O3S/c1-29(27,28)25(22-13-7-4-10-19(22)23)15-16(26)14-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,26H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVGQNXKUVATFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide

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